molecular formula C9H21ClN4O2 B2681350 Nomega-Propyl-L-arginine (hydrochloride) CAS No. 2321366-46-3

Nomega-Propyl-L-arginine (hydrochloride)

Cat. No. B2681350
M. Wt: 252.74
InChI Key: YTPXYHYMXLUNPN-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomega-Propyl-L-arginine hydrochloride is a selective, reversible neuronal nitric oxide synthase (nNOS) inhibitor . It is a potent, competitive, and highly selective inhibitor of nNOS, with a Ki of 57 nM . It displays a 149-fold selectivity for nNOS over endothelial NOS (eNOS) .


Synthesis Analysis

Nomega-Propyl-L-arginine hydrochloride is synthesized and is available in solid form . The exact synthesis process is not mentioned in the search results.


Molecular Structure Analysis

The empirical formula of Nomega-Propyl-L-arginine hydrochloride is C9H20N4O2 . Its molecular weight is 216.28 (free base basis) .


Physical And Chemical Properties Analysis

Nomega-Propyl-L-arginine hydrochloride is a solid substance . It is soluble in water up to 100 mM . Its molecular weight is 252.74 .

Relevant Papers One relevant paper mentions that Nomega-Propyl-L-arginine hydrochloride blocks the effects of phencyclidine on prepulse inhibition and locomotor activity in mice .

Scientific Research Applications

Reduction of Nomega-Hydroxy-L-Arginine to L-Arginine

Research has shown that Nomega-Hydroxy-L-arginine, an intermediate in nitric oxide formation from L-arginine, can be reduced to L-arginine. This reaction is catalyzed by liver microsomes and mitochondria in both pigs and humans. This pathway is important for considering the use of Nomega-Hydroxy-L-arginine as a precursor for nitric oxide (Clement, Kunze, & Heberling, 2006).

Nitric Oxide Synthase and Angiogenesis

Nomega-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, was found to block vascular endothelial growth factor (VEGF)-induced angiogenesis, but not basic fibroblast growth factor (bFGF)-induced angiogenesis. This suggests that nitric oxide is a critical downstream component of VEGF-induced angiogenesis, highlighting the potential of targeting the nitric oxide synthase/guanylate cyclase pathway in tumor angiogenesis control (Ziche et al., 1997).

Synthetic Approaches to Nomega-Methylated L-Arginine

Research into synthetic approaches to Nomega-Methylated arginines, such as asymmetric dimethyl-L-arginine (ADMA) and monomethyl-l-arginine (NMMA), has expanded due to their roles as potent physiological inhibitors of nitric oxide synthases (NOSs). These compounds have potential pharmaceutical relevance, leading to the development of synthetic schemes for various derivatives (Schade et al., 2008).

Neuronal Selective Nitric Oxide Synthase Inhibition

The neuronal selective nitric oxide synthase (NOS) inhibitor, Nomega-propyl-L-arginine, was found to block behavioral effects induced by phencyclidine in mice, such as the disruption of prepulse inhibition and stimulation of locomotor activity. This highlights its potential role in modulating behaviors associated with schizophrenia (Klamer, Engel, & Svensson, 2004).

L-Arginine-NO Pathway and CNS Oxygen Toxicity

The L-arginine-nitric oxide pathway has been implicated in the pathogenesis of hyperoxia-induced seizures. Agents controlling nitric oxide levels, like Nomega-nitro-L-arginine methyl ester (L-NAME), have been used to study their effects on seizures, suggesting a complex role of NO in central nervous system oxygen toxicity (Bitterman & Bitterman, 1998).

properties

IUPAC Name

(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPXYHYMXLUNPN-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)NCCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C(N)NCCC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N|O-Propyl-L-arginine (hydrochloride)

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